molecular formula C28H27NO6 B11192658 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11192658
M. Wt: 473.5 g/mol
InChI Key: WPQARESCDWIJEP-LCUIJRPUSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of Aromatic Substituents: The aromatic rings are introduced through electrophilic aromatic substitution reactions, where suitable aromatic compounds are reacted with the pyrrol-2-one core.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyrrol-2-one derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares similar aromatic and methoxy substituents but differs in the core structure and functional groups.

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains similar aromatic and methoxy groups but has a different core structure and functional groups.

Uniqueness

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of aromatic rings, methoxy groups, and the pyrrol-2-one core

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H27NO6/c1-33-21-11-7-10-20(17-21)26(30)24-25(19-8-5-4-6-9-19)29(28(32)27(24)31)15-14-18-12-13-22(34-2)23(16-18)35-3/h4-13,16-17,25,30H,14-15H2,1-3H3/b26-24-

InChI Key

WPQARESCDWIJEP-LCUIJRPUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C2=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4)OC

Origin of Product

United States

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